

# Technical Guide: Structure Elucidation of 4-(Methyl(phenyl)amino)butanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 4-(Methyl(phenyl)amino)butanoic acid

**Cat. No.:** B3050505

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This document provides a comprehensive technical overview of the structure elucidation of **4-(Methyl(phenyl)amino)butanoic acid**. It includes a summary of its physicochemical properties, detailed analysis of spectroscopic data, hypothetical experimental protocols for synthesis and analysis, and visualizations of its structure and related biochemical pathways.

## Physicochemical Properties

**4-(Methyl(phenyl)amino)butanoic acid**, also known as 4-(N-methylanilino)butanoic acid, is a carboxylic acid derivative containing a tertiary amine.<sup>[1]</sup> Its fundamental properties are summarized below.

Property	Value	Source
IUPAC Name	4-(N-methylanilino)butanoic acid	PubChem[1]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO <sub>2</sub>	PubChem[1]
Molecular Weight	193.24 g/mol	PubChem[1]
CAS Number	26488-79-9	PubChem[1]
Canonical SMILES	CN(CCCC(=O)O)C1=CC=CC=C1	PubChem[1]
InChIKey	QGFFPYGZQUFNIS-UHFFFAOYSA-N	PubChem[1]

## Structural Analysis via Spectroscopy

The structural confirmation of **4-(Methyl(phenyl)amino)butanoic acid** relies on a combination of spectroscopic techniques. While a comprehensive public dataset for this specific molecule is not readily available, the expected data based on its structure are presented below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR): The <sup>1</sup>H NMR spectrum provides information about the chemical environment of hydrogen atoms. The predicted chemical shifts ( $\delta$ ) in ppm for a solution in CDCl<sub>3</sub> are as follows:

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
Ar-H	7.20 - 6.60	Multiplet	5H	Phenyl group protons
N-CH <sub>2</sub>	3.35	Triplet	2H	Methylene group adjacent to Nitrogen
N-CH <sub>3</sub>	2.90	Singlet	3H	Methyl group on Nitrogen
CH <sub>2</sub> -COOH	2.40	Triplet	2H	Methylene group adjacent to Carboxyl
-CH <sub>2</sub> -	1.95	Quintet	2H	Central methylene group
COOH	11.0 - 12.0	Broad Singlet	1H	Carboxylic acid proton

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum identifies the different carbon environments in the molecule.

Carbon	Chemical Shift ( $\delta$ , ppm)	Assignment
C=O	~178	Carboxylic acid carbonyl carbon
Ar-C (Quaternary)	~148	Phenyl carbon attached to Nitrogen
Ar-CH	~129, ~116, ~112	Phenyl carbons
N-CH <sub>2</sub>	~51	Methylene carbon adjacent to Nitrogen
N-CH <sub>3</sub>	~39	Methyl carbon on Nitrogen
CH <sub>2</sub> -COOH	~31	Methylene carbon adjacent to Carboxyl
-CH <sub>2</sub> -	~22	Central methylene carbon

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For **4-(Methyl(phenyl)amino)butanoic acid**, the expected data from Electrospray Ionization (ESI) are:

m/z Value	Ion	Description
194.118	[M+H] <sup>+</sup>	Molecular ion peak (protonated)
192.103	[M-H] <sup>-</sup>	Molecular ion peak (deprotonated)
176.092	[M-H <sub>2</sub> O+H] <sup>+</sup>	Loss of water from the carboxylic acid
120.081	[C <sub>8</sub> H <sub>10</sub> N] <sup>+</sup>	Fragmentation at the butyric acid chain
106.065	[C <sub>7</sub> H <sub>8</sub> N] <sup>+</sup>	Further fragmentation

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[\[2\]](#) The characteristic absorption bands for this compound are:

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300 - 2500	O-H stretch (broad)	Carboxylic Acid <a href="#">[3]</a>
3050 - 3010	C-H stretch (aromatic)	Phenyl Group
2950 - 2850	C-H stretch (aliphatic)	Methylene and Methyl Groups
1725 - 1700	C=O stretch	Carboxylic Acid <a href="#">[3]</a> <a href="#">[4]</a>
1600, 1495	C=C stretch (aromatic)	Phenyl Group
1320 - 1210	C-N stretch	Tertiary Amine
950 - 910	O-H bend (out-of-plane)	Carboxylic Acid

## Experimental Protocols

### Synthesis: Reductive Amination

A plausible method for synthesizing **4-(Methyl(phenyl)amino)butanoic acid** is via reductive amination of a keto-acid precursor.

Objective: To synthesize **4-(Methyl(phenyl)amino)butanoic acid** from N-methylaniline and 4-oxobutanoic acid.

Materials:

- N-methylaniline
- 4-oxobutanoic acid (Succinic semialdehyde)
- Sodium triacetoxyborohydride (NaBH(OAc)<sub>3</sub>)
- Dichloromethane (DCM)

- 1 M Hydrochloric Acid (HCl)
- 1 M Sodium Hydroxide (NaOH)
- Anhydrous Magnesium Sulfate ( $MgSO_4$ )
- Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware

#### Procedure:

- Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-oxobutanoic acid (1.0 eq) and N-methylaniline (1.1 eq) in dichloromethane (100 mL).
- Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate iminium ion.
- Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 15 minutes.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by slowly adding 50 mL of 1 M HCl. Transfer the mixture to a separatory funnel and separate the layers.
- Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous  $MgSO_4$ , filter, and concentrate the solvent using a rotary evaporator.
- Final Product: Purify the resulting crude product by column chromatography or recrystallization to yield pure **4-(Methyl(phenyl)amino)butanoic acid**.

## Analytical Characterization

#### Protocol for NMR Spectroscopy:

- Prepare a sample by dissolving 5-10 mg of the final product in ~0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ).
- Transfer the solution to a 5 mm NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[\[5\]](#)
- Process the data (phasing, baseline correction, and integration) using appropriate software.

#### Protocol for Mass Spectrometry (ESI-MS):

- Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Infuse the sample solution directly into the electrospray ionization source of a mass spectrometer at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
- Acquire spectra in both positive and negative ion modes.

#### Protocol for Infrared (IR) Spectroscopy:

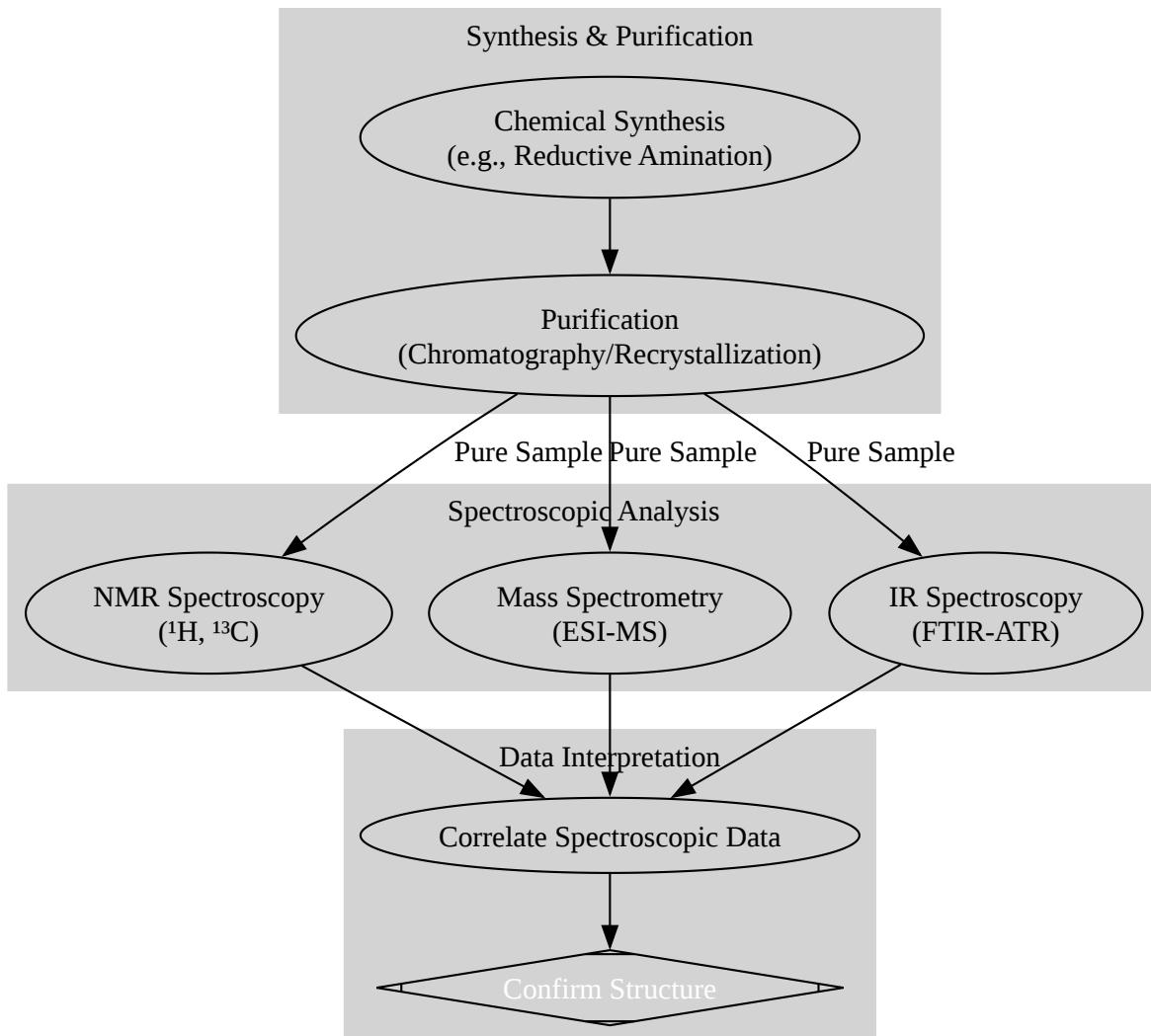
- Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.
- Apply pressure to ensure good contact.
- Record the spectrum, typically by co-adding 16 or 32 scans over a range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Visualizations

### Chemical Structure

Caption: 2D structure of **4-(Methyl(phenyl)amino)butanoic acid**.

### Structure Elucidation Workflow``dot



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Caption: Hypothetical modulation of a GABAergic synapse by the title compound.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

